4-Nitrophenyl phosphate, potassium salt

CAS No.: 208651-58-5

Cat. No.: VC8254184

Molecular Formula: C6H5KNO6P

Molecular Weight: 257.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 208651-58-5 |

|---|---|

| Molecular Formula | C6H5KNO6P |

| Molecular Weight | 257.18 g/mol |

| IUPAC Name | potassium;(4-nitrophenyl) hydrogen phosphate |

| Standard InChI | InChI=1S/C6H6NO6P.K/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;/h1-4H,(H2,10,11,12);/q;+1/p-1 |

| Standard InChI Key | FYMPXUMYQRBYBB-UHFFFAOYSA-M |

| SMILES | C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)[O-].[K+] |

| Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)[O-].[K+] |

Introduction

Chemical Structure and Properties

Molecular Composition

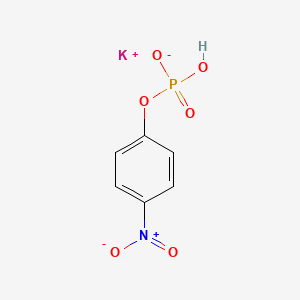

4-Nitrophenyl phosphate, potassium salt consists of a 4-nitrophenyl group attached to a phosphate moiety, with potassium counterions balancing the charge. Its molecular formula is C₆H₅KNO₆P, and it has a molecular weight of 257.18 g/mol . The compound exists as a crystalline powder with pale yellow to yellow coloration and solubility in water (slightly soluble) .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅KNO₆P | |

| Molecular Weight | 257.18 g/mol | |

| CAS Number | 208651-58-5 | |

| Water Solubility | Slightly soluble | |

| Storage Temperature | -20°C (suggested) |

Structural Variants and Salts

The parent acid, 4-nitrophenyl phosphoric acid, can form multiple potassium salts depending on protonation state and hydration:

-

K(HNPP): Monoanion salt with one potassium ion.

-

K₂(NPP): Dianion salt with two potassium ions.

-

Hydrated Forms: K(HNPP)·CH₃OH (methanol hydrate) and K(HNPP)·2H₂O (dihydrate) .

These salts exhibit distinct crystal structures due to hydrogen-bonding networks involving phosphate groups and nitrophenyl moieties .

Biological and Chemical Applications

Enzymatic Assays

4-Nitrophenyl phosphate, potassium salt is a chromogenic substrate for alkaline phosphatase (AP) and acid phosphatase (ACP). Upon hydrolysis, it releases 4-nitrophenolate, a yellow product detectable at 405 nm . Key applications include:

| Enzyme | Reaction | Application |

|---|---|---|

| Alkaline Phosphatase | pNPP → 4-nitrophenolate + Phosphate | ELISA, AP activity quantification |

| Acid Phosphatase | pNPP → 4-nitrophenolate + Phosphate | Toxicological assays (e.g., TOX-3) |

| Dual-Specificity Phosphatases (e.g., DUSP22) | pNPP hydrolysis | Kinetic studies, inhibitor screening |

Alkaline Phosphatase in ELISA

The compound is preferred in ELISA due to its high sensitivity. For example, in diethanolamine buffer (pH 9.8), AP catalyzes pNPP hydrolysis to yield a soluble yellow product, enabling spectrophotometric detection .

Oxidase Activity Detection

It serves as a substrate for peroxidases and catalases, indirectly measuring hydrogen peroxide (H₂O₂) accumulation . This is critical in studying cellular redox processes.

Phosphatase Inhibition Studies

4-Nitrophenyl phosphate acts as a competitive inhibitor for certain phosphatases, including bacterial enzymes . Structural studies (e.g., DUSP22-pNPP complex) reveal interactions between the nitrophenyl group and catalytic residues (e.g., cysteine, arginine) .

Research Findings and Mechanistic Insights

Structural Studies

The crystal structure of DUSP22 complexed with pNPP (at 1.34 Å resolution) highlights:

-

Phosphate Binding: The phosphate group interacts with conserved arginine residues in the phosphate-binding loop.

-

Nitrophenyl Group: Stabilizes via hydrophobic interactions with a surface pocket, directing substrate orientation .

Solid-State Kinetics

Hydrated potassium salts (e.g., K(HNPP)·2H₂O) exhibit distinct hydrogen-bonding networks compared to anhydrous forms . These structural variations influence solubility and enzymatic reactivity.

Cellular Uptake and Hydrolysis

In red blood cells, pNPP uptake is chloride-dependent and hydrolyzed by intracellular phosphatases. Membrane-bound ATPases (e.g., (Na⁺ + K⁺)-ATPase) also hydrolyze pNPP, with rates modulated by ionic strength .

| Hazard | GHS Classification | Precautions |

|---|---|---|

| Eye Irritation | H320 (Causes eye irritation) | Wear protective eyewear |

| Potential Carcinogen | H351 (Suspected carcinogen) | Avoid prolonged exposure |

| Decomposition Products | CO, NOₓ, SOₓ | Use in well-ventilated areas |

| Supplier | Purity | Packaging | Price (Example) |

|---|---|---|---|

| Sigma-Aldrich (N4645) | ≥98% | 1 g, 5 g | $92.5 (1 g) |

| Creative BioMart (DYE-142) | ≥98% | 25 g, 100 g | €87.00 (25 g) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume